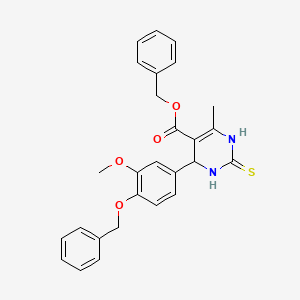

Benzyl 4-(4-(benzyloxy)-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Benzyl 4-(4-(benzyloxy)-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via the Biginelli reaction. Its structure features a tetrahydropyrimidine core with a benzyl ester at position 5, a 4-(benzyloxy)-3-methoxyphenyl group at position 4, and a thioxo (C=S) group at position 2.

Properties

IUPAC Name |

benzyl 4-(3-methoxy-4-phenylmethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O4S/c1-18-24(26(30)33-17-20-11-7-4-8-12-20)25(29-27(34)28-18)21-13-14-22(23(15-21)31-2)32-16-19-9-5-3-6-10-19/h3-15,25H,16-17H2,1-2H3,(H2,28,29,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYUYWVHKCJBYOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)C(=O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Benzyl 4-(4-(benzyloxy)-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate often involves a multi-step process. Starting with suitable aromatic aldehydes, the route may include condensation reactions with urea or thiourea under acidic or basic conditions. Each step needs precise control of temperature and pH to ensure the correct functional groups are introduced.

Industrial Production Methods: : Industrial production may scale up these reactions, incorporating continuous flow reactors for efficiency and yield improvement. Solvents like ethanol or methanol are often used in combination with catalysts like p-toluenesulfonic acid.

Chemical Reactions Analysis

Types of Reactions It Undergoes: : This compound can undergo various reactions, including oxidation, reduction, and substitution. For instance, its aromatic rings might participate in electrophilic substitution reactions, leading to bromination or nitration products.

Common Reagents and Conditions: : Oxidation reactions could involve reagents like potassium permanganate or chromium trioxide. Reduction might use hydrogen gas in the presence of a palladium catalyst. Substitution reactions often use halogens under controlled conditions.

Major Products Formed: : Depending on the reagents and conditions, major products can range from hydroxylated derivatives to more complex multi-substituted compounds.

Scientific Research Applications

Benzyl 4-(4-(benzyloxy)-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a treasure trove for scientific research:

Chemistry: : Its reactive sites make it a candidate for creating new catalysts or ligands in coordination chemistry.

Biology: : The compound’s structure suggests potential for enzyme inhibition, where it might interact with key metabolic enzymes.

Medicine: : There's potential for developing new pharmaceuticals, especially targeting cancer cells or pathogens due to the compound's unique aromatic and heterocyclic characteristics.

Industry: : It could serve as a building block in the synthesis of more complex molecules, useful in material science and nanotechnology.

Mechanism of Action

The exact mechanism by which Benzyl 4-(4-(benzyloxy)-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects can be intricate:

Molecular Targets: : It may target enzymes or receptors with aromatic binding sites, disrupting normal biological functions.

Pathways Involved: : Potential pathways include inhibition of kinase activity or blocking signal transduction pathways vital for cell growth and survival.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 4

Table 1: Key Substituents and Their Impact

Notes:

Ester Group Modifications

The benzyl ester in the target compound increases lipophilicity (logP ~3.5 estimated) compared to ethyl or methyl esters, which may improve blood-brain barrier penetration. For instance:

Thioxo vs. Oxo Functional Groups

The thioxo group in the target compound:

- Forms weaker hydrogen bonds than oxo, altering crystal packing (e.g., shorter S···H-N interactions vs. O···H-N in oxo derivatives) .

- Enhances antioxidant activity by participating in radical stabilization (DPPH IC₅₀: 0.6 mg/mL for compound 3c vs. >1 mg/mL for oxo analogues) .

- Reduces thymidine phosphorylase inhibition potency compared to oxo derivatives (e.g., IC₅₀ = 0.014 µM for oxo vs. 0.2 µM for thioxo in ).

Biological Activity

Benzyl 4-(4-(benzyloxy)-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its structure, characterized by a tetrahydropyrimidine core and multiple functional groups, suggests diverse biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C27H28N2O4S, with a molecular weight of approximately 474.58 g/mol. The presence of both electron-donating (methoxy) and electron-withdrawing (thioxo) groups enhances its reactivity and potential biological interactions.

Research indicates that the compound may interact with various biological targets through molecular docking studies. These studies help elucidate how the compound binds to specific enzymes or receptors, potentially altering their activity. Understanding these interactions is crucial for developing new drugs that can effectively target specific pathways in disease processes.

Biological Activities

This compound has been investigated for several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes.

- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro. Specific studies have indicated its effectiveness against different cancer cell lines, suggesting a potential role as an anticancer agent.

- Anti-inflammatory Effects : Some research indicates that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Methyl 2-(4-(benzyloxy)phenyl)acetate | Contains a benzyloxy group | Simpler structure; less potential for diverse reactivity |

| Ethyl (4-benzyloxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine | Similar thioxo group | Different substituents may affect biological activity |

| 4-Methoxy-3-methyl-N-(6-oxo-2-thioxo-tetrahydropyrimidin-4-yl) benzo[1,2-b:5,4-b']difuran | More complex structure | Investigated for specific anti-inflammatory properties |

The combination of functional groups in this compound enhances its chemical reactivity and biological activity compared to these similar compounds.

Q & A

Basic: What synthetic methodologies are recommended for preparing Benzyl 4-(4-(benzyloxy)-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The compound can be synthesized via the Biginelli reaction , a one-pot multicomponent condensation of aldehydes, β-ketoesters, and thioureas. Key steps include:

- Reagent selection : Use 4-(benzyloxy)-3-methoxybenzaldehyde, methyl acetoacetate, and thiourea derivatives.

- Catalytic conditions : Employ HCl or Lewis acids (e.g., FeCl₃) in ethanol under reflux (70–80°C, 6–12 hours).

- Purification : Recrystallize from ethanol or chromatograph using silica gel (hexane/ethyl acetate).

Yield optimization requires strict stoichiometric control (1:1:1 molar ratio) and inert atmosphere to prevent oxidation of the thioxo group .

Basic: How is the structural identity of this compound confirmed post-synthesis?

A combination of spectroscopic and crystallographic methods is used:

- NMR spectroscopy : Analyze ¹H and ¹³C NMR for characteristic signals (e.g., δ 2.3–2.5 ppm for methyl groups, δ 5.1–5.3 ppm for benzyloxy protons) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS m/z calculated for C₂₇H₂₆N₂O₄S: 486.16).

- X-ray crystallography : Resolve crystal structures using SHELX (e.g., SHELXL for refinement) to validate bond lengths, angles, and hydrogen bonding networks .

Advanced: How can structural ambiguities in X-ray crystallography be resolved for this tetrahydropyrimidine derivative?

- Refinement protocols : Use SHELXL for high-resolution data to model disorder (e.g., benzyl group rotamers). Apply restraints for thermal parameters (ADPs) in overlapping regions .

- Hydrogen bonding analysis : Apply graph set analysis (e.g., Etter’s rules) to classify motifs (e.g., R₂²(8) rings formed by N–H···S interactions) .

- ORTEP visualization : Generate 50% probability ellipsoids to identify torsional strain in the tetrahydropyrimidine ring .

Advanced: What strategies are effective for evaluating thymidine phosphorylase (TP) inhibition by this compound?

- Enzyme assays :

- Substrate preparation : Use 5-fluoro-2’-deoxyuridine (5-FdU) and recombinant TP in phosphate buffer (pH 7.4, 37°C).

- Inhibition kinetics : Measure IC₅₀ via UV-Vis (λ = 300 nm) with varying substrate concentrations (0.1–10 µM).

- Competitive vs. non-competitive : Analyze Lineweaver-Burk plots; derivatives with benzyloxy groups typically show competitive inhibition (Ki < 0.1 µM) .

- Molecular docking : Use AutoDock Vina to simulate binding to TP’s active site (PDB: 2WKX). Key interactions include π-π stacking with Phe²³⁴ and hydrogen bonding with Glu¹⁸⁰ .

Advanced: How can regioselectivity challenges in Biginelli reactions be addressed for analogs of this compound?

- Substituent effects : Electron-donating groups (e.g., methoxy) at the 3-position of the aldehyde enhance regioselectivity for the 4-aryl product (yield >70%) .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) favor cyclization over side reactions like aldol condensation .

- Kinetic vs. thermodynamic control : Monitor reaction progress via TLC; early quenching (3–5 hours) minimizes byproduct formation .

Advanced: How do hydrogen bonding patterns influence the solid-state stability of this compound?

- Graph set analysis : Identify motifs such as N–H···O=C (chain motif C(4)) and C–H···π interactions (R₁²(6)) using Mercury software .

- Thermogravimetric analysis (TGA) : Correlate melting points (e.g., 134–136°C for analogs) with intermolecular bond strength. Derivatives with extended H-bond networks show higher thermal stability (ΔT > 20°C) .

Basic: What are the recommended storage conditions to preserve the compound’s stability?

- Temperature : Store at –20°C in amber vials to prevent photodegradation of the thioxo group.

- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the ester moiety.

- Long-term stability : Purity remains >95% for 12 months under inert gas (N₂ or Ar) .

Advanced: What in vitro models are suitable for assessing antitumoral activity?

- Cell lines : Use MCF-7 (breast cancer) and AGS (gastric cancer) cells.

- MTT assay : Incubate cells with 10–100 µM compound for 48 hours. Calculate IC₅₀ via nonlinear regression (e.g., GraphPad Prism).

- Mechanistic studies : Perform flow cytometry (Annexin V/PI staining) to confirm apoptosis induction .

Advanced: How can regioselectivity in derivatization (e.g., halogenation) be controlled?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.